molecular formula C17H25N3O B12498618 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3,3-dimethylbutan-2-one

1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3,3-dimethylbutan-2-one

Cat. No.: B12498618
M. Wt: 287.4 g/mol
InChI Key: AVJUBLYRFCFDAZ-UHFFFAOYSA-N
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Description

1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3,3-dimethylbutan-2-one is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a butyl group and a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3,3-dimethylbutan-2-one typically involves the following steps:

    Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring.

    Introduction of the Butyl Group: The butyl group is introduced through an alkylation reaction using butyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Dimethylbutanone Moiety: The final step involves the reaction of the intermediate with 3,3-dimethylbutan-2-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3,3-dimethylbutan-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)-2-propanol
  • 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxy-2-propanol

Uniqueness

1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, such as the presence of a dimethylbutanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

1-(3-butyl-2-iminobenzimidazol-1-yl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C17H25N3O/c1-5-6-11-19-13-9-7-8-10-14(13)20(16(19)18)12-15(21)17(2,3)4/h7-10,18H,5-6,11-12H2,1-4H3

InChI Key

AVJUBLYRFCFDAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CC(=O)C(C)(C)C

Origin of Product

United States

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